(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
Description
Properties
IUPAC Name |
(1R,4R,6S)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFMUBVSUDRLG-KXUCPTDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C(C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H](C1)O2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196943 | |
| Record name | cis-(+)-Limonene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4680-24-4, 6909-30-4 | |
| Record name | cis-(+)-Limonene oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4680-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-(+)-Limonene oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004680244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (4R)-limonene 1α,2α-epoxide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | cis-(+)-Limonene oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LIMONENE OXIDE, CIS-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBX06MQJ5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Epoxidation of (R)-Limonene
The most widely reported synthesis involves the stereoselective epoxidation of (R)-limonene, a monoterpene abundant in citrus peels. The reaction employs 3-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent in a hexane/ethyl acetate solvent system under reflux conditions. The mechanism proceeds via a concerted epoxidation, preserving the stereochemistry of the starting alkene while forming the epoxide ring.
Key Reaction Parameters
The stereochemical fidelity of the product depends on the endo transition state during epoxidation, which aligns the peracid’s electrophilic oxygen with the limonene’s less substituted double bond. This selectivity ensures the formation of the cis-epoxide configuration.
Alternative Oxidizing Agents
Stereochemical Considerations
Configuration of Starting Material
The enantiomeric purity of the starting (R)-limonene directly influences the final product’s stereochemistry. Commercial (R)-limonene (>95% enantiomeric excess) is typically derived from citrus oils, ensuring the desired (1R,4R,6S) configuration.
Diastereomeric Byproducts
Epoxidation of limonene can yield two diastereomers: the cis-epoxide (1R,4R,6S) and the trans-epoxide (1R,4S,6S). The cis isomer predominates (~70:30 ratio) under kinetic control due to reduced steric hindrance in the transition state.
Purification and Characterization
Chromatographic Separation
The crude epoxide mixture is purified via silica gel column chromatography using a hexane:ethyl acetate gradient (9:1 to 4:1). The cis-isomer elutes earlier due to its lower polarity compared to the trans-isomer.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
¹³C NMR :
Infrared Spectroscopy (IR)
-
Peaks at 1100 cm⁻¹ (C–O–C stretch) and 3050 cm⁻¹ (sp² C–H stretch) confirm epoxide and isopropenyl groups.
High-Resolution Mass Spectrometry (HRMS)
Optical Rotation
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to open the epoxide ring.
Major Products
Diols: Formed from the oxidative opening of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide.
Substituted Derivatives: Various products depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Structural Representation
The compound features a bicyclic structure with an epoxide functional group, which contributes to its reactivity and potential applications in organic synthesis.
Computed Properties
| Property | Value |
|---|---|
| XLogP3 | 2.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 12.5 Ų |
Pharmaceutical Applications
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane has been studied for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.
Natural Product Chemistry
The compound is significant in the field of natural products due to its presence in various essential oils and its role in flavor and fragrance industries:
- Flavoring Agents : It is used as a flavoring agent in food products due to its pleasant citrus aroma.
Organic Synthesis
As an epoxide, this compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its epoxide functionality allows for further transformations into more complex structures used in drug discovery.
Case Study 1: Antimicrobial Research
A study published in the Journal of Natural Products evaluated the antimicrobial efficacy of various limonene derivatives, including this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups.
Case Study 2: Flavoring Agent Analysis
In a study conducted by the Food Chemistry Journal, the sensory properties of this compound were evaluated in food products. The findings demonstrated that this compound enhances citrus flavors and is well-received in consumer taste tests.
Mechanism of Action
The mechanism of action of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane involves its interaction with various molecular targets. The epoxide ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as enzyme inhibition and modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
(1S,4R,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane
- Relationship : Stereoisomer of the target compound.
- Key Differences : The stereochemistry at positions 1 and 6 is inverted (1S,6R vs. 1R,6S).
- Impact : Altered biological activity and physical properties. For example, (1S,4R,6R)-isomer is less abundant in nature and may exhibit different odor profiles .
1-Phenyl-7-oxabicyclo[4.1.0]heptane
- Structure : Replaces the methyl and prop-1-en-2-yl groups with a phenyl substituent.
- Formula : C₁₂H₁₄O (MW: 174.24 g/mol).
- Key Differences : The phenyl group increases aromaticity and molecular weight, reducing volatility compared to the target compound .
4-Isopropenyl-1-methyl-7-oxabicyclo[4.1.0]heptan-2-one
Functional Group Variants
(1S,5S,6R)-2-Methyl-5-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]hept-2-ene
- Structure : Features a double bond in the bicyclic framework.
- Impact: Increased reactivity due to unsaturation; serves as a precursor in stereoselective syntheses of terpenoid derivatives .
(1R,4R,6R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one
Data Table: Key Properties of Target Compound and Analogues
Biological Activity
(1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane, also known as a bicyclic monoterpene, has garnered attention for its potential biological activities. This compound is characterized by its unique bicyclic structure and has been studied for various pharmacological effects, including neuroprotective properties and interactions with biological systems.
- Molecular Formula : C10H16O
- Molecular Weight : 152.23 g/mol
- CAS Number : 4680-24-4
- InChI Key : CCEFMUBVSUDRLG-KXUCPTDWSA-N
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of neurodegenerative diseases. For instance, research indicates that this compound can ameliorate symptoms in rodent models of Parkinson's disease by enhancing dopaminergic neuron survival and reducing oxidative stress in neuronal cells .
Antioxidant Activity
The compound exhibits significant antioxidant properties, which are critical in mitigating oxidative stress-related damage in cells. In vitro assays have demonstrated that it can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
Anti-inflammatory Properties
Studies have shown that this compound can inhibit pro-inflammatory cytokines in various cell lines. This suggests a potential role in managing inflammatory conditions through modulation of immune responses .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter release and receptor activity, particularly in dopaminergic pathways.
- Reduction of Oxidative Stress : By enhancing the activity of endogenous antioxidant enzymes and directly scavenging free radicals.
- Inhibition of Inflammatory Pathways : Suppressing the activation of NF-kB and other transcription factors involved in inflammation.
Study 1: Neuroprotection in Parkinson's Disease Models
In a controlled study involving mice subjected to MPTP-induced neurotoxicity, administration of this compound resulted in improved motor functions and increased survival of dopaminergic neurons as assessed by immunohistochemical analysis .
Study 2: Antioxidant Activity Evaluation
A series of assays were conducted to evaluate the antioxidant capacity of the compound using DPPH and ABTS radical scavenging methods. Results indicated a dose-dependent increase in radical scavenging activity, highlighting its potential use as a natural antioxidant agent in pharmaceutical formulations .
Data Table: Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Neuroprotection | MPTP Mouse Model | Enhanced survival of dopaminergic neurons |
| Antioxidant Activity | DPPH/ABTS Assays | Significant dose-dependent radical scavenging |
| Anti-inflammatory Effects | Cytokine Profiling | Inhibition of pro-inflammatory cytokines |
Q & A
Q. Primary methods :
- NMR spectroscopy : Distinct signals for the oxabicyclo[4.1.0]heptane core (e.g., δ 1.2–1.4 ppm for bridgehead methyl groups) .
- IR spectroscopy : Absorption at 1250–1270 cm⁻¹ confirms the epoxy ring .
- X-ray crystallography : Resolves stereochemical ambiguity; e.g., the (1R,4R,6S) configuration was confirmed via single-crystal analysis .
Q. Discrepancies :
- CAS registry variations : Different stereoisomers (e.g., carvone epoxide vs. trans-carvone oxide) may share structural similarities but differ in spectral data .
- Synonym conflicts : Terms like "7-oxabicyclo[4.1.0]heptane" and "1,6-epoxy-p-menth-8-en-2-one" refer to the same core but complicate database searches .
Advanced Research Questions
How does stereochemistry influence the reactivity of this compound in Diels-Alder or ring-opening reactions?
The (1R,4R,6S) configuration imposes steric constraints:
Q. Derivatization pathways :
Q. Biological relevance :
- Antimicrobial activity : Ester derivatives show enhanced membrane permeability compared to carboxylic acids .
- Cytotoxicity : Ketone derivatives exhibit moderate activity due to electrophilic reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
